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Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, ARD-61
simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby
inducing the ubiquitination and subsequent proteasomal degradation of the AR. This
mechanism of action provides a powerful tool for studying AR signaling and presents a
promising therapeutic strategy for AR-dependent malignancies, including certain types of
breast and prostate cancer. This document provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and key experimental data related to ARD-61.

Chemical Structure and Properties

ARD-61 is a complex small molecule with a molecular formula of C61H71CIN8O7S.[1][2] Its
structure incorporates a ligand for the Androgen Receptor, a linker, and a ligand for the VHL E3
ligase.[3]

Physicochemical Properties
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Property

Value

Reference

CAS Number

2316837-08-6

[1]2]

Molecular Formula

C61H71CINBO7S

[1](2]

Molecular Weight

1095.78 g/mol

[1]

IUPAC Name

(2S,4R)-N-((S)-3-(4-((4-
(((1r,3r)-3-(3-chloro-4-
cyanophenoxy)-2,2,4,4-
tetramethylcyclobutyl)carbamo
yl)phenyl)ethynyl)-[1,4'-
bipiperidin]-1'-yl)-1-(4-(4-
methylthiazol-5-yl)phenyl)-3-
oxopropyl)-4-hydroxy-1-((R)-3-
methyl-2-(3-methylisoxazol-5-
yl)butanoyl)pyrrolidine-2-
carboxamide

Appearance

Solid Powder

Storage

Powder: -20°C for 3 years; 4°C
for 2 years. In solvent: -80°C
for 6 months; -20°C for 1

month.

[1]

Solubility

Soluble in DMSO.

[4]

Mechanism of Action: Targeted AR Degradation

ARD-61 functions as a PROTAC, a class of molecules that co-opt the cell's natural protein

disposal system to eliminate specific target proteins.[5] The mechanism involves the formation

of a ternary complex between ARD-61, the Androgen Receptor, and the VHL E3 ubiquitin

ligase. This proximity induces the poly-ubiquitination of the AR, marking it for degradation by

the 26S proteasome.[1] This targeted degradation of the AR protein itself, rather than simple

inhibition, offers a distinct and potentially more durable therapeutic effect. In addition to AR,

ARD-61 has been shown to effectively induce the degradation of the progesterone receptor

(PR).[1][6]
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Figure 1: Mechanism of action of ARD-61 as a PROTAC degrader.

Biological Activity
ARD-61 demonstrates potent biological activity in various AR-positive cancer cell lines, leading
to cell cycle arrest, apoptosis, and inhibition of cell growth.

In Vitro AR Degradation

ARD-61 induces rapid and potent degradation of the AR protein in a concentration-dependent

manner.
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Cell Line DC50 (nM) Treatment Time Reference
MDA-MB-453 0.44 6 hours

MCF-7 1.8 6 hours

BT-549 2.0 6 hours

HCC1428 2.4 6 hours

MDA-MB-415 3.0 6 hours

T47D (PR

degradation) 0.15 24 hours [1]

Inhibition of Cell Growth

The degradation of AR by ARD-61 translates to potent inhibition of cell proliferation in AR-
positive cancer cell lines.

Cell Line IC50 (nM) Treatment Time Reference
HCC1428 121 7 days [1]
MDA-MB-453 235 7 days [1]
MCF-7 39 7 days [1]
BT-549 147 7 days [1]
MDA-MB-415 380 7 days [1]

Induction of Cell Cycle Arrest and Apoptosis

Treatment with ARD-61 leads to G2/M phase cell cycle arrest in a dose- and time-dependent
manner in AR-positive breast cancer cell lines.[1] Furthermore, ARD-61 is a potent inducer of
apoptosis in cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[3] In
MDA-MB-453 cells, robust apoptosis is observed at a concentration of 0.5 uM, and in
HCC1428 cells at 0.25 pM after a 3-day treatment.[3]

Experimental Protocols
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The following are representative protocols for key experiments used to characterize the activity
of ARD-61.

Western Blotting for AR Degradation

This protocol is used to assess the ability of ARD-61 to induce the degradation of the Androgen
Receptor.
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Western Blotting Workflow
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Figure 2: A typical workflow for a Western blotting experiment.
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Methodology:

Cell Culture and Treatment: AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7) are
seeded in appropriate culture plates. After adherence, cells are treated with a range of
concentrations of ARD-61 (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 6 hours).

Confirmation of PROTAC Mechanism: To confirm that degradation is mediated by the VHL-
proteasome pathway, cells can be pre-treated for 2 hours with an AR antagonist (e.g., ARI-
16), a VHL ligand, a neddylation inhibitor (e.g., MLN4924), or a proteasome inhibitor (e.qg.,
MG132) before the addition of ARD-61.[7]

Protein Extraction and Quantification: Cells are washed with PBS and lysed using a suitable
lysis buffer. The total protein concentration of the lysates is determined using a standard
protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane is blocked and then incubated with a
primary antibody specific for the Androgen Receptor. An antibody against a housekeeping
protein (e.g., GAPDH) is used as a loading control.[7]

Detection and Analysis: After incubation with a corresponding secondary antibody, the
protein bands are visualized using a chemiluminescence detection system. Band intensities
are quantified using densitometry software.

Cell Growth Inhibition Assay

This assay measures the effect of ARD-61 on the proliferation of cancer cells.
Methodology:
o Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

o Compound Treatment: The following day, cells are treated with serial dilutions of ARD-61 for
an extended period (e.g., 7 days).

o Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the
Cell Counting Kit-8 (CCK-8). The absorbance is measured at 450 nm using a microplate
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reader.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
percentage of cell growth inhibition against the log concentration of ARD-61.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to determine the effects of ARD-61 on the cell cycle distribution
and the induction of apoptosis.

Methodology for Cell Cycle Analysis:

o Cell Treatment: Cells are treated with different concentrations of ARD-61 for various time
points (e.g., 72 hours).

o Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold ethanol.
The fixed cells are then stained with a solution containing a DNA-binding dye (e.g.,
propidium iodide) and RNase.

o Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The
percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using
appropriate software (e.g., FlowJo).[7]

Methodology for Apoptosis Analysis:
o Cell Treatment: Cells are treated with ARD-61 for a specified duration (e.g., 72 hours).

o Cell Staining: Cells are harvested and stained with Annexin V and a viability dye (e.qg.,
propidium iodide) according to the manufacturer's protocol.

o Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between
live, early apoptotic, and late apoptotic/necrotic cells.[7]

In Vivo Efficacy

In a xenograft model using MDA-MB-453 cells in mice, ARD-61 has been shown to effectively
inhibit tumor growth, demonstrating its potential for in vivo applications.[1][8]
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Conclusion

ARD-61 is a highly effective PROTAC degrader of the Androgen Receptor, exhibiting potent in
vitro and in vivo activity against AR-positive cancers. Its mechanism of inducing protein
degradation offers a compelling alternative to traditional receptor inhibition. The data presented
in this guide underscore the potential of ARD-61 as a valuable research tool and a promising
candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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